![molecular formula C15H11ClF3NO B2457711 4-chloro-2-((E)-{[3-(trifluoromethyl)benzyl]imino}methyl)phenol CAS No. 1232821-90-7](/img/structure/B2457711.png)
4-chloro-2-((E)-{[3-(trifluoromethyl)benzyl]imino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-((E)-{[3-(trifluoromethyl)benzyl]imino}methyl)phenol typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 3-(trifluoromethyl)benzylamine under specific conditions to form the imine linkage . The reaction is usually carried out in the presence of a suitable solvent and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-2-((E)-{[3-(trifluoromethyl)benzyl]imino}methyl)phenol can undergo several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-chloro-2-((E)-{[3-(trifluoromethyl)benzyl]imino}methyl)phenol is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents, given its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-((E)-{[3-(trifluoromethyl)benzyl]imino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their activity or function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol
- 2-chloro-3-(trifluoromethyl)phenol
Uniqueness
4-chloro-2-((E)-{[3-(trifluoromethyl)benzyl]imino}methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications in scientific research.
Propiedades
IUPAC Name |
4-chloro-2-[[3-(trifluoromethyl)phenyl]methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-13-4-5-14(21)11(7-13)9-20-8-10-2-1-3-12(6-10)15(17,18)19/h1-7,9,21H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOMPIIQQMMGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[N'-(benzenesulfonyl)-1-(4-fluorophenyl)methanimidamido]acetic acid](/img/structure/B2457629.png)
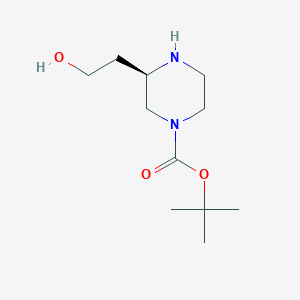
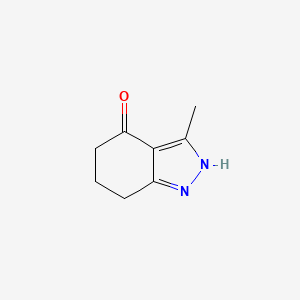
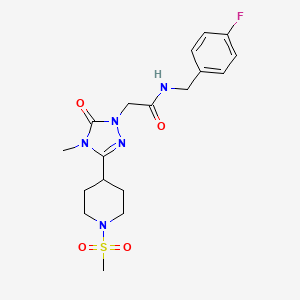
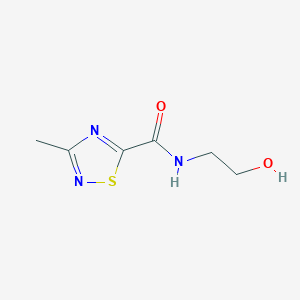
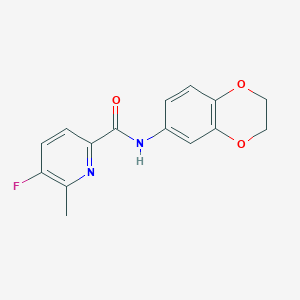
![6-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2457639.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2457640.png)
![3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2457642.png)
![Methyl 2-amino-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2457645.png)
![N-(1-carbamoylethyl)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2457647.png)
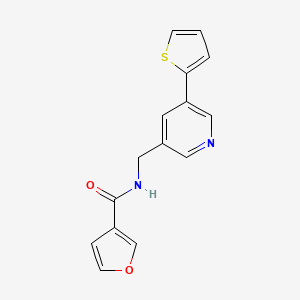
![3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2457650.png)

